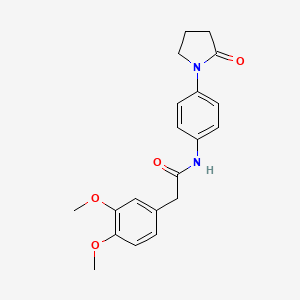

2-(3,4-dimethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DPA belongs to the class of compounds known as acylphenylamines and has been found to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compound Synthesis and Anticancer Activity : A novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic agents properties, was synthesized and tested for its cytotoxic activity against three breast cancer cell lines. The results showed good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Oxidative Radical Cyclization : The treatment of certain acetamides with Mn(OAc)3 in the presence of Cu(OAc)2 led to the formation of erythrinanes, demonstrating a unique reaction pathway and potential applications in organic synthesis (Shiho Chikaoka et al., 2003).

Corrosion Inhibitors : Derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide were synthesized and tested for their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies, suggesting potential applications in protecting materials against corrosion (A. Yıldırım & M. Cetin, 2008).

Biological Activity

Antibacterial Agents : Compounds synthesized from the modification of acetamide moieties were evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies highlighted the importance of substituents, indicating the compounds' potential as antibacterial agents (N. Desai et al., 2008).

Enzymatic Modification for Antioxidant Capacity : The enzymatic oxidation of 2,6-dimethoxyphenol, a phenolic compound, resulted in the formation of dimers with higher antioxidant capacity. This study showcases the potential application of such compounds in improving antioxidant activities for health and food preservation purposes (O. E. Adelakun et al., 2012).

Material Science

Polyimide Synthesis : A novel pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of new pyridine-containing polyimides. These polymers displayed good thermal stability, solubility, and mechanical properties, suggesting their utility in high-performance material applications (Xiaolong Wang et al., 2006).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-10-5-14(12-18(17)26-2)13-19(23)21-15-6-8-16(9-7-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRULDFKKNTPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)